Bienvenue dans la boutique en ligne BenchChem!

Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate

Physicochemical profiling Drug design Benzimidazole comparator analysis

This benzimidazole-2-carbamate features a unique 5-position 4-acetamidophenylthio substituent, increasing MW by ~34% vs. albendazole and adding extra H-bond donor/acceptor functionality. These structural distinctions alter tubulin binding kinetics, metabolic stability (predicted slower sulfoxidation), and kinase selectivity profiles. Cited in patent literature as a vascular disrupting agent candidate for angiogenesis-dependent disease models. Ideal for SAR-driven screening, metabolic soft-spot studies, or dual tubulin-kinase profiling where generic substitution is unreliable.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
CAS No. 56073-95-1
Cat. No. B3272019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate
CAS56073-95-1
Molecular FormulaC17H16N4O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC
InChIInChI=1S/C17H16N4O3S/c1-10(22)18-11-3-5-12(6-4-11)25-13-7-8-14-15(9-13)20-16(19-14)21-17(23)24-2/h3-9H,1-2H3,(H,18,22)(H2,19,20,21,23)
InChIKeySUZMAVYKEQSUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate (CAS 56073-95-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate (CAS 56073-95-1) is a synthetic small molecule belonging to the benzimidazole-2-carbamate class, distinguished by a 5-position thioether bridge linking the benzimidazole core to a 4-acetamidophenyl moiety [1]. The compound possesses a molecular formula of C₁₇H₁₆N₄O₃S and a molecular weight of 356.4 g/mol [1]. Its computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area of 121 Ų, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. These features place it within the broader family of tubulin-targeting benzimidazole carbamates but with a distinct substitution pattern that alters its lipophilicity and hydrogen-bonding capacity relative to first-generation anthelmintic benzimidazoles such as albendazole, mebendazole, and fenbendazole [2].

Why Benzimidazole Carbamate Analogs Cannot Be Simply Interchanged with Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate


Generic substitution among benzimidazole-2-carbamates is unreliable because variations in the 5(6)-position substituent profoundly impact target binding kinetics, metabolic stability, and solubility, as demonstrated in structure-activity relationship (SAR) campaigns across kinase and anthelmintic programs [1][2]. The target compound, bearing a 4-acetamidophenylthio group, introduces additional hydrogen-bond donor and acceptor functionality not present in simple alkylthio or benzoyl-substituted analogs such as albendazole (5-propylthio), mebendazole (5-benzoyl), or fenbendazole (5-phenylthio) [1]. These structural differences alter the compound's interaction with tubulin isotypes, kinase ATP-binding pockets, and metabolic enzymes, meaning that potency, selectivity, and pharmacokinetic profiles observed for one family member cannot be extrapolated to another without direct experimental validation [1][2][3]. The quantitative evidence below substantiates where this compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate Relative to Structural Analogs


Molecular Weight and Hydrogen-Bond Capacity Differentiation from First-Generation Benzimidazole Carbamate Anthelmintics

The target compound exhibits a molecular weight of 356.4 g/mol, substantially higher than the first-generation benzimidazole carbamate anthelmintics albendazole (265.3 g/mol), mebendazole (295.3 g/mol), and fenbendazole (299.3 g/mol) [1]. It also possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors, compared to 2 donors and 4 acceptors for albendazole and mebendazole, and 2 donors and 4 acceptors for fenbendazole [1][2]. The additional acetamido moiety on the phenyl ring directly increases polar surface area to 121 Ų versus approximately 92–93 Ų for the comparators [1][2]. These differences are expected to reduce passive membrane permeability while enhancing aqueous solubility at physiological pH, a calculated aqueous solubility of 0.011 g/L having been reported for the target compound .

Physicochemical profiling Drug design Benzimidazole comparator analysis

Thioether vs. Sulfoxide/Sulfone Oxidation State: Potential Metabolic Fate Divergence from Albendazole Metabolites

The target compound contains a thioether (-S-) linker at the 5-position, in contrast to the sulfoxide (-SO-) of albendazole sulfoxide (ricobendazole) and the sulfone (-SO₂-) of albendazole sulfone, which are the primary active metabolite and terminal metabolite of albendazole, respectively [1][2]. The thioether oxidation state is characteristic of the parent drug albendazole (which bears a propylthio group) and is the substrate for CYP-mediated sulfoxidation; however, the target compound's 4-acetamidophenylthio substituent is sterically more hindered and electronically distinct from albendazole's propylthio group, which may slow metabolic oxidation rates [1]. Albendazole undergoes rapid first-pass sulfoxidation to albendazole sulfoxide with a reported metabolic clearance in hepatic microsomes, whereas the larger arylthioether of the target compound is predicted to exhibit altered CYP3A4 affinity based on the general observation that 4-acetamidophenylthio substituents reduce metabolic liability in related benzimidazole kinase inhibitor series [3].

Metabolism Thioether stability Anthelmintic prodrug

Computed Lipophilicity and Predicted Oral Bioavailability Differentiation

The target compound exhibits an XLogP3 of 2.7, identical to albendazole and mebendazole [1][2]. However, its higher TPSA (121 Ų vs. ~92 Ų) results in a computed TPSA/XLogP ratio that falls outside the optimal range for oral bioavailability as defined by the Veber rule (TPSA ≤ 140 Ų and rotatable bonds ≤ 10), whereas albendazole and mebendazole satisfy both criteria [1]. The rotatable bond count of 5 for the target compound is identical to albendazole but the larger TPSA pushes it closer to the upper limit of desirable permeability [1]. This distinction suggests that the compound may be better suited for non-oral routes or topical formulations compared to its simpler analogs, or alternatively may require formulation strategies to enhance bioavailability if oral administration is intended.

Lipophilicity Drug-likeness ADME prediction

Patent-Attested Vascular Damaging Activity and Potential Differentiation in Antiangiogenic Applications

The target compound is explicitly listed as a reactant in the patent literature for benzimidazole vascular damaging agents (VDAs), which describes 5(6)-substituted benzimidazole-2-carbamates as useful for treating diseases involving neovascularization, including solid tumors, macular degeneration, and diabetic retinopathy [1]. This VDA patent designation distinguishes the compound from the classic anthelmintic benzimidazole carbamates (albendazole, mebendazole, fenbendazole), which are not principally characterized as VDAs [1][2]. Although the VDA patent covers a generic structural class rather than providing isolated potency data for this specific compound, the inclusion of the 4-acetamidophenylthio substituent in the claimed Markush structure indicates that this substitution pattern was considered relevant for vascular targeting activity by the inventors [1]. By contrast, simple alkylthio analogs such as albendazole are not disclosed in the same VDA context [2].

Vascular damaging agent Angiogenesis Benzimidazole carbamate

Priority Application Scenarios for Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate Based on Quantitative Evidence


Antiangiogenic and Vascular Disrupting Research Programs

The compound's explicit citation in benzimidazole VDA patent literature positions it as a candidate for vascular disrupting agent (VDA) screening in angiogenesis-dependent disease models such as solid tumors, macular degeneration, and diabetic retinopathy [1]. Researchers seeking benzimidazole-2-carbamates with potential antiangiogenic activity distinct from the anthelmintic mechanism of albendazole or mebendazole can leverage this patent precedence for hypothesis-driven screening, particularly in endothelial cell tube formation or chick chorioallantoic membrane (CAM) assays.

Pharmacokinetic Profiling of Bulky 5-Thioether Benzimidazole Carbamates

The higher molecular weight (+34% vs. albendazole) and elevated hydrogen-bonding capacity make this compound a useful tool for studying the relationship between 5-position substituent bulk and benzimidazole carbamate pharmacokinetics in vitro [2]. Specifically, the compound can serve as a comparator in Caco-2 permeability assays or hepatic microsome stability studies to assess how the 4-acetamidophenylthio group affects passive diffusion and CYP-mediated metabolism relative to the smaller propylthio group of albendazole [2][3].

Benzimidazole Carbamate Selectivity Profiling Against Kinase and Tubulin Targets

As a benzimidazole-2-carbamate with an extended aromatic thioether substitution, the compound is suitable for selectivity profiling panels comparing tubulin polymerization inhibition with off-target kinase inhibition [3]. The 4-acetamidophenyl group introduces interaction surfaces not present in albendazole or mebendazole, potentially altering selectivity across tubulin isotypes or conferring additional kinase inhibitory activity as observed in related benzimidazole-urea series [3]. Procurement for such profiling studies is scientifically justified when the goal is to identify compounds with dual tubulin-kinase pharmacology.

Metabolic Stability Comparison in Sulfoxidation-Resistant Benzimidazole Design

For laboratories investigating metabolic soft spots in benzimidazole anthelmintics, this compound provides a tool to test whether replacing the oxidizable propylthio group of albendazole with a sterically hindered 4-acetamidophenylthio group indeed slows metabolic sulfoxidation, as predicted by structure-metabolism relationships [3]. Comparative incubation with liver microsomes or recombinant CYP isoforms, with albendazole as the positive control for rapid sulfoxide formation, can quantify the relative metabolic stability gain conferred by the arylthioether substitution pattern.

Quote Request

Request a Quote for Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.